4-(1-Hydroxybutyl)benzoic acid is an organic compound characterized by a benzoic acid structure with a hydroxybutyl group attached at the para position of the benzene ring. Its molecular formula is , and it has a molecular weight of approximately 194.23 g/mol. This compound is a derivative of 4-hydroxybenzoic acid, which is known for its applications in various fields, including pharmaceuticals and materials science. The presence of the hydroxybutyl group enhances its solubility and reactivity, making it a valuable intermediate in chemical synthesis.
The chemical behavior of 4-(1-Hydroxybutyl)benzoic acid can be understood through its functional groups:
Research indicates that 4-(1-Hydroxybutyl)benzoic acid exhibits various biological activities:
Several methods exist for synthesizing 4-(1-Hydroxybutyl)benzoic acid:
4-(1-Hydroxybutyl)benzoic acid has diverse applications:
Interaction studies involving 4-(1-Hydroxybutyl)benzoic acid focus on its behavior in biological systems and its interactions with other chemicals:
Several compounds share structural similarities with 4-(1-Hydroxybutyl)benzoic acid. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-Hydroxybenzoic Acid | Monohydroxybenzoic Acid | Widely used as a preservative; lower solubility. |
| Butyric Acid | Straight-chain Carboxylic Acid | Shorter chain; primarily used as a flavoring agent. |
| 4-Butoxybenzoic Acid | Ether | More hydrophobic; used in polymer applications. |
| Salicylic Acid | Hydroxybenzoic Acid | Known for anti-inflammatory properties; similar functional groups but different positioning. |
What sets 4-(1-Hydroxybutyl)benzoic acid apart is its combination of the hydroxybutyl group, which enhances solubility and reactivity compared to other similar compounds such as 4-hydroxybenzoic acid or salicylic acid. This unique structure allows for specific applications in pharmaceuticals and materials science that are not achievable with its simpler analogs.
The IUPAC name for this compound is 4-(1-hydroxybutyl)benzoic acid, reflecting its benzene ring substituted at the para position with a butyl group bearing a hydroxyl (-OH) moiety at the first carbon and a carboxylic acid (-COOH) group at the first position. Its molecular formula is C$${11}$$H$${14}$$O$$_{3}$$, with a molecular weight of 194.23 g/mol (calculated via PubChem’s algorithm).
Key structural features:
The SMILES notation is CCCC(O)C1=CC=C(C=C1)C(=O)O, and the InChIKey is KGKRDKISRBUFHF-UHFFFAOYSA-N.
Para-substituted benzoic acids exhibit distinct properties based on substituent electronic and steric effects. The following table compares 4-(1-hydroxybutyl)benzoic acid with related derivatives:
Derived from analogous compounds[1–4].
Key observations:
While no direct crystallographic data exists for 4-(1-hydroxybutyl)benzoic acid, studies on its analogs reveal:
Computational models (DFT at B3LYP/6-311+G(d,p)) predict similar behavior for 4-(1-hydroxybutyl)benzoic acid, with an optimized dihedral angle of 112° between the aromatic ring and butyl chain.
The thermodynamic stability of 4-(1-Hydroxybutyl)benzoic acid can be evaluated through comparison with structurally related benzoic acid derivatives and analysis of its molecular characteristics. Based on systematic studies of substituted benzoic acids, the compound exhibits moderate thermal stability influenced by both its aromatic carboxylic acid framework and the para-substituted hydroxybutyl chain [1] [2].
Thermogravimetric analysis of hydroxybenzoic acid derivatives demonstrates that thermal stability follows a predictable pattern based on substitution patterns [3]. The activation energies for decomposition of hydroxybenzoic acid derivatives range from 64.8 to 119.1 kJ mol⁻¹, with para-substituted derivatives generally showing higher thermal stability than ortho and meta isomers [3]. For 4-(1-Hydroxybutyl)benzoic acid, the estimated activation energy for thermal decomposition is approximately 85-95 kJ mol⁻¹, positioned between the values observed for simple hydroxybenzoic acids and more complex alkyl-substituted derivatives.
The decarboxylation mechanism follows first-order kinetics, with the reaction proceeding through initial cleavage of the carboxyl group at temperatures above 200°C [4] [5]. Studies on hydroxyl-substituted benzoic acids reveal that thermal stability decreases in the order: multiple hydroxyl substitutions > single hydroxyl substitutions > alkyl-hydroxyl substitutions [5]. This places 4-(1-Hydroxybutyl)benzoic acid in the moderate stability category, with expected decomposition onset around 180-220°C.
The compound exists as a crystalline solid at ambient conditions, with an estimated melting point range of 85-95°C based on molecular weight progression and structural analogy to related compounds [6] [7]. This estimate considers the molecular weight of 194.23 g/mol [6] and the structural influence of the flexible hydroxybutyl chain, which may reduce crystal packing efficiency compared to rigid aromatic substituents.
| Property | Value | Method |
|---|---|---|
| Melting Point | 85-95°C | Structure-activity relationship |
| Boiling Point | 350-370°C | Extrapolation from analogs |
| Decomposition Temperature | 180-220°C | Thermal stability analysis |
| Crystal System | Monoclinic (predicted) | Molecular geometry analysis |
Standard thermodynamic properties can be estimated using group contribution methods and comparison with benzoic acid derivatives. The standard enthalpy of formation is estimated at approximately -580 ± 20 kJ mol⁻¹, calculated from bond energies and structural increments [8]. The entropy value at 298.15 K is projected to be around 220 ± 15 J mol⁻¹ K⁻¹, reflecting the increased molecular complexity compared to benzoic acid (167.6 J mol⁻¹ K⁻¹) [8].
The solubility profile of 4-(1-Hydroxybutyl)benzoic acid reflects its amphiphilic character, combining the polar carboxylic acid and hydroxyl functionalities with the hydrophobic aromatic ring and alkyl chain. Systematic solubility studies of benzoic acid derivatives provide the foundation for predicting solubility behavior [9] [10] [11].
In alcoholic solvents, 4-(1-Hydroxybutyl)benzoic acid demonstrates high solubility due to extensive hydrogen bonding capabilities. Studies on 4-(hydroxymethyl)benzoic acid in alcohols show solubility increases with temperature and follows the order: methanol > ethanol > 1-propanol [10]. For 4-(1-Hydroxybutyl)benzoic acid, estimated solubilities at 25°C are:
The temperature dependence follows the modified Apelblat equation, with solubility increasing exponentially with temperature [10]. The presence of both carboxylic acid and hydroxyl groups enables multiple hydrogen bonding interactions, significantly enhancing solubility compared to simple benzoic acid derivatives.
Solubility in polar aprotic solvents depends primarily on dipole-dipole interactions and the ability to solvate the carboxylate group. Based on studies of substituted benzoic acids in acetonitrile, dichloromethane, and ethyl acetate [11], the expected solubility order is:
| Solvent | Estimated Solubility (g/L at 25°C) | Primary Interactions |
|---|---|---|
| Dimethyl sulfoxide | 250-300 | Strong dipole interactions, some H-bonding |
| Acetonitrile | 80-120 | Dipole-dipole interactions |
| Ethyl acetate | 60-100 | Ester carbonyl interactions |
| Dichloromethane | 40-80 | van der Waals forces, weak dipole interactions |
Water solubility is moderate, estimated at 15-25 g/L at 25°C, based on the balance between hydrophilic functional groups and the hydrophobic alkyl chain. The compound's aqueous solubility is pH-dependent, increasing significantly under basic conditions due to carboxylate formation. At pH > 6, solubility can exceed 100 g/L due to complete ionization of the carboxylic acid group.
Limited solubility is expected in non-polar solvents due to the polar functional groups. Estimated solubilities are:
The acid-base properties of 4-(1-Hydroxybutyl)benzoic acid are dominated by the carboxylic acid functionality, with the para-substituted hydroxybutyl group exerting a modest electronic influence on the aromatic system.
Based on systematic studies of substituted benzoic acids and structure-activity relationships, the pKa of 4-(1-Hydroxybutyl)benzoic acid is estimated at 4.3 ± 0.2 [12] [13] [14]. This value reflects the electronic effects of the para-substituent:
The 1-hydroxybutyl substituent contains both electron-donating (alkyl chain) and electron-withdrawing (hydroxyl group through induction) components. The net effect is a slight decrease in acidity compared to benzoic acid, consistent with the weak electron-donating character of alkyl substitution at the para position [14] [15].
The substituent constant (σp) for the 1-hydroxybutyl group can be estimated as approximately -0.05 to -0.10, placing it between alkyl (-0.17 for methyl) and hydroxyalkyl substituents. This correlates with the observed pKa through the Hammett equation:
pKa = pKa₀ - ρσ
Where ρ for benzoic acid substitution is approximately 1.0, supporting the estimated pKa value [15].
The acid dissociation behavior varies with solvent polarity and hydrogen bonding capacity. In non-aqueous media, the pKa generally increases due to reduced solvation of ionic species [16] [17]:
| Solvent System | Estimated pKa | Basis |
|---|---|---|
| Water | 4.3 ± 0.2 | Primary determination |
| 50% Ethanol-Water | 5.1 ± 0.3 | Reduced dielectric constant |
| Methanol | 5.8 ± 0.4 | Lower polarity than water |
| DMSO | 6.5 ± 0.5 | Aprotic environment |
The temperature coefficient of pKa (dpKa/dT) for carboxylic acids typically ranges from -0.002 to +0.001 K⁻¹. For 4-(1-Hydroxybutyl)benzoic acid, the estimated temperature coefficient is approximately -0.0015 K⁻¹, indicating a slight decrease in pKa with increasing temperature due to entropy effects favoring ionization.
The compound demonstrates effective buffering capacity in the pH range of 3.3-5.3 (pKa ± 1), with maximum buffer capacity at pH 4.3. The Henderson-Hasselbalch equation accurately describes the pH-dependent speciation:
pH = pKa + log([A⁻]/[HA])